

Application Notes and Protocols: Extraction of Luteolin-4'-o-glucoside from Kummerowia striata

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Compound of Interest

Compound Name: Luteolin-4'-o-glucoside

Cat. No.: B191786

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Kummerowia striata, commonly known as Japanese clover, is an annual legume used in traditional medicine for its anti-inflammatory and detoxifying properties.[1]

Phytochemical analysis has revealed the presence of various flavonoids, among which is **Luteolin-4'-o-glucoside**. This compound has garnered scientific interest due to its potential therapeutic activities, notably its dose-dependent inhibitory effect on the bioactivity of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. The IC50 value for this inhibition has been reported to be approximately 3.7 μ M.[2]

This document provides a detailed protocol for the extraction, purification, and identification of **Luteolin-4'-o-glucoside** from the aerial parts of Kummerowia striata. The methodology is based on established principles of flavonoid extraction and purification.

Experimental Protocols

Part 1: Plant Material Preparation

- **Collection:** Collect the aerial parts (leaves and stems) of Kummerowia striata during the flowering season (mid-summer to early fall) to ensure a high concentration of bioactive compounds.

- **Drying:** To prevent enzymatic degradation of flavonoids, the plant material should be dried promptly. Freeze-drying is the preferred method to preserve phytochemical integrity. Alternatively, air-dry the material in a well-ventilated area away from direct sunlight at room temperature until brittle.
- **Grinding:** Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.
- **Storage:** Store the powdered material in airtight, light-proof containers at 4°C to minimize degradation before extraction.

Part 2: Extraction of Luteolin-4'-o-glucoside

This protocol utilizes Ultrasound-Assisted Extraction (UAE), a modern and efficient method for extracting flavonoids.

- **Apparatus:** Laboratory-scale ultrasonic bath or probe sonicator.
- **Solvent Selection:** An aqueous ethanol solution (70% v/v) is recommended as it is effective for extracting moderately polar flavonoid glycosides and has low toxicity.^[3]
- **Procedure:**
 1. Weigh 100 g of the dried, powdered *Kummerowia striata* and place it into a 2 L Erlenmeyer flask.
 2. Add 1 L of 70% ethanol (a 1:10 solid-to-liquid ratio).
 3. Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
 4. Perform sonication for 45 minutes.
 5. After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
 6. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

7. Combine all the filtrates.
8. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous concentrate is now ready for purification.

Part 3: Purification of Luteolin-4'-o-glucoside

A multi-step purification process is required to isolate **Luteolin-4'-o-glucoside** from the crude extract.

- Step 3.1: Liquid-Liquid Partitioning
 1. Take the aqueous concentrate from Part 2 and sequentially partition it in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate.
 2. First, perform the n-hexane partition three times to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layers.
 3. Next, partition the remaining aqueous layer with ethyl acetate three times. **Luteolin-4'-o-glucoside**, being moderately polar, will move into the ethyl acetate phase.
 4. Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.
- Step 3.2: Column Chromatography
 1. Prepare a glass column packed with a suitable stationary phase, such as macroporous adsorption resin (e.g., HPD-100) or silica gel.
 2. Dissolve the dried ethyl acetate extract in a minimal amount of methanol.
 3. Load the sample onto the top of the prepared column.
 4. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

5. Collect fractions of 20-30 mL and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1 v/v/v).
 6. Combine the fractions that show a prominent spot corresponding to a **Luteolin-4'-o-glucoside** standard.
 7. Evaporate the solvent from the combined fractions to yield a purified, enriched extract.
- Step 3.3: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
 1. For obtaining high-purity **Luteolin-4'-o-glucoside**, the enriched extract can be further purified using a Prep-HPLC system with a C18 column.
 2. Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
 3. Monitor the elution at a wavelength of approximately 350 nm.
 4. Collect the peak corresponding to **Luteolin-4'-o-glucoside** and remove the solvent by lyophilization.

Part 4: Identification and Characterization

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Compare the retention time with a pure standard.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight (448.38 g/mol for **Luteolin-4'-o-glucoside**).[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) for complete structural elucidation.

Data Presentation

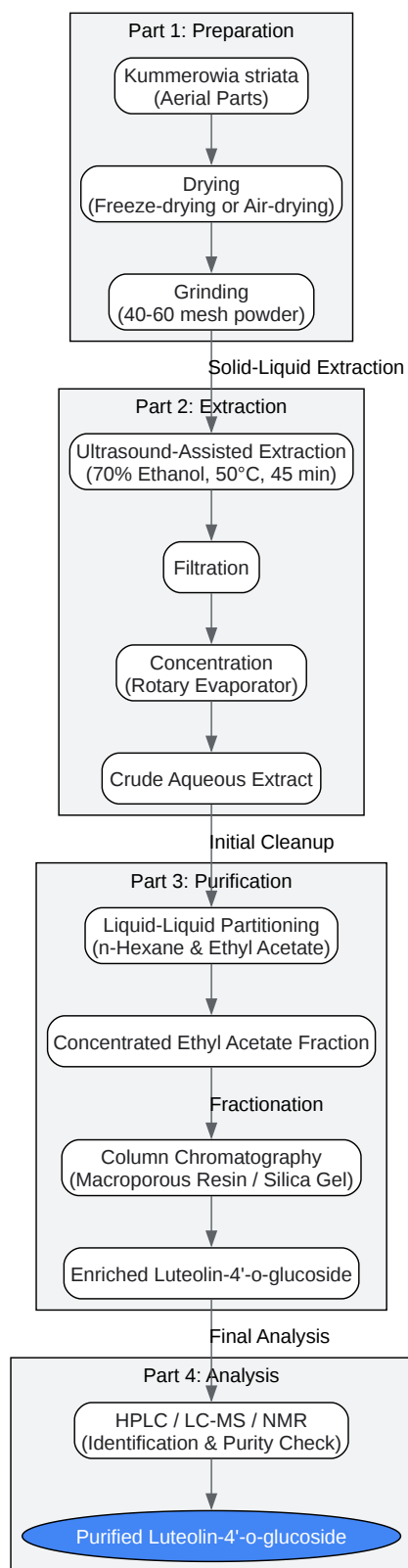
The following table summarizes the key parameters and expected (illustrative) outcomes for the extraction and purification protocol. These values may require optimization for specific

laboratory conditions.

Parameter	Extraction (UAE)	Purification (Column Chromatography)
Starting Material	100 g dried powder	~5 g crude ethyl acetate extract
Solvent/Mobile Phase	70% Ethanol	Stepwise gradient: 20-80% Methanol in Water
Solid:Liquid Ratio	1:10 (g/mL)	N/A
Temperature	50°C	Room Temperature
Time/Duration	3 x 45 min	~4-6 hours
Frequency (UAE)	40 kHz	N/A
Illustrative Yield	~15 g crude extract	~250 mg enriched fraction
Illustrative Purity	~5-10%	~70-80%

Mandatory Visualizations

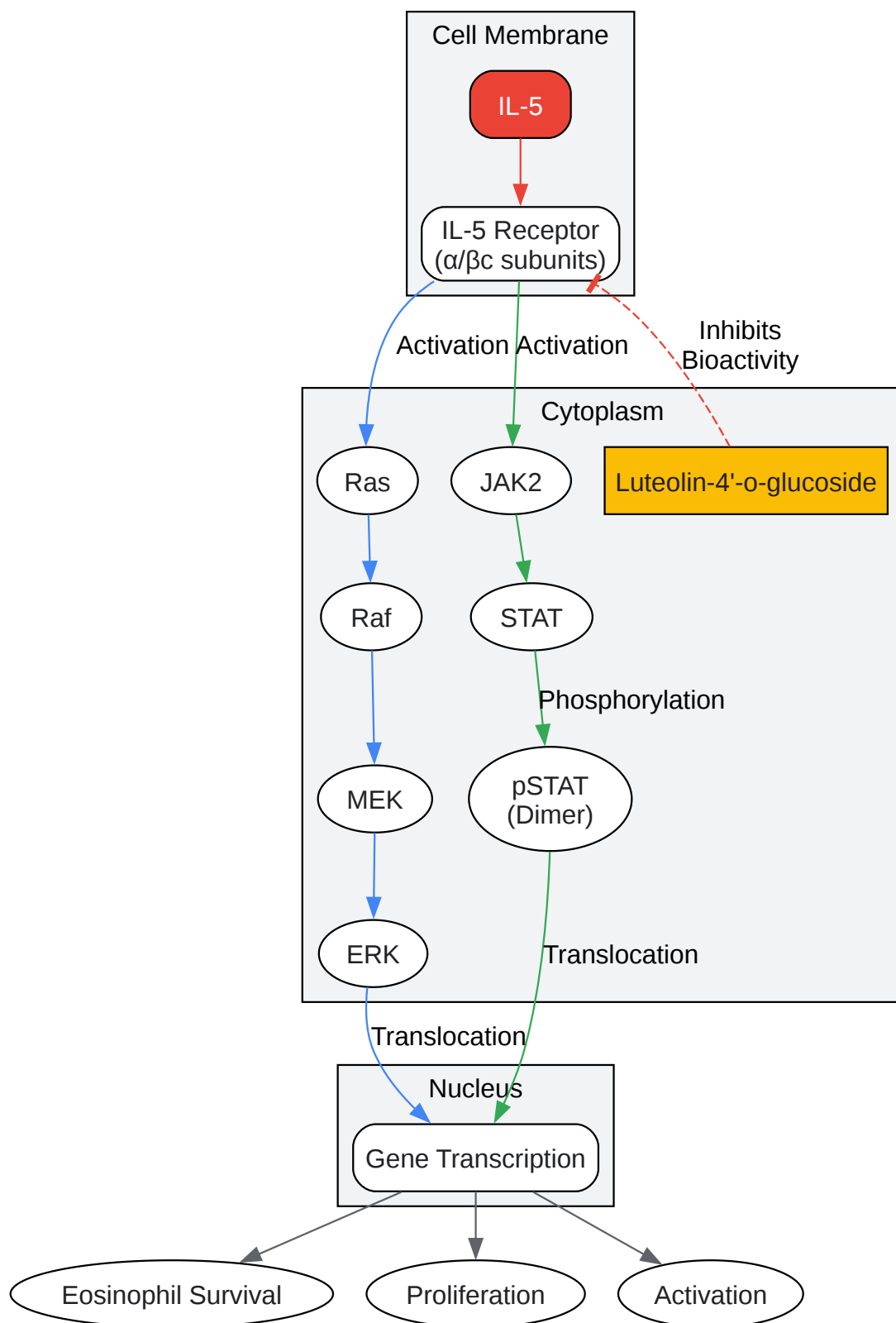
Experimental Workflow



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Caption: Workflow for the extraction and purification of **Luteolin-4'-o-glucoside**.

Signaling Pathway



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Caption: Inhibition of the IL-5 signaling pathway by **Luteolin-4'-o-glucoside**.^{[1][5][6]}

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